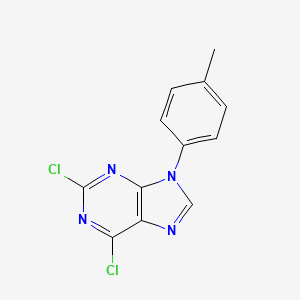![molecular formula C11H9F6NOS B8466292 2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL](/img/structure/B8466292.png)
2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL is a compound that features a trifluoromethyl group, which is known for its significant electronegativity and its role in enhancing the chemical and metabolic stability of molecules . This compound is part of the organofluorine class and has applications in various fields including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific conditions such as the presence of a photoredox catalyst and visible light irradiation .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: It can undergo reduction reactions, particularly with optically active Grignard reagents.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like trifluoromethyl copper.
Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper . Major products formed from these reactions often retain the trifluoromethyl group, which imparts unique properties to the resulting compounds .
Applications De Recherche Scientifique
2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity . The pathways involved often include single-electron transfer processes facilitated by photoredox catalysis .
Comparaison Avec Des Composés Similaires
Similar compounds include those with trifluoromethyl groups such as trifluoromethane, 1,1,1-trifluoroethane, and hexafluoroacetone . Compared to these compounds, 2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL is unique due to its benzothiazine structure, which imparts additional stability and reactivity . This uniqueness makes it particularly valuable in the development of new pharmaceuticals and materials .
Propriétés
Formule moléculaire |
C11H9F6NOS |
|---|---|
Poids moléculaire |
317.25 g/mol |
Nom IUPAC |
2-(3,4-dihydro-2H-1,4-benzothiazin-7-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H9F6NOS/c12-10(13,14)9(19,11(15,16)17)6-1-2-7-8(5-6)20-4-3-18-7/h1-2,5,18-19H,3-4H2 |
Clé InChI |
COOKQUSVUBOUSY-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C(N1)C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















